molecular formula C15H25N B13824450 Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-

Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-

Cat. No.: B13824450
M. Wt: 219.37 g/mol
InChI Key: JHVOJYUPDOQKIQ-UHFFFAOYSA-N
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Description

N-cyclopentyladamantan-1-amine is an organic compound that belongs to the class of amines It features a unique structure where a cyclopentyl group is attached to an adamantane core, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyladamantan-1-amine typically involves the reaction of adamantanone with cyclopentylamine. One common method is the reductive amination of adamantanone using cyclopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of N-cyclopentyladamantan-1-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyladamantan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form N-cyclopentyladamantan-1-imine.

    Reduction: The compound can be reduced to form secondary amines or other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-cyclopentyladamantan-1-imine.

    Reduction: Secondary amines or other reduced derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-cyclopentyladamantan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclopentyladamantan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyladamantan-1-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-methyladamantan-1-amine: Features a methyl group instead of a cyclopentyl group.

    N-ethyladamantan-1-amine: Contains an ethyl group instead of a cyclopentyl group.

Uniqueness

N-cyclopentyladamantan-1-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

1-(1-adamantyl)cyclopentan-1-amine

InChI

InChI=1S/C15H25N/c16-15(3-1-2-4-15)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10,16H2

InChI Key

JHVOJYUPDOQKIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C23CC4CC(C2)CC(C4)C3)N

Origin of Product

United States

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